Artobiloxanthoe
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Overview
Description
Artobiloxanthone, also known as KB 1, belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Artobiloxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, artobiloxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, artobiloxanthone can be found in breadfruit and fruits. This makes artobiloxanthone a potential biomarker for the consumption of these food products.
Scientific Research Applications
Antioxidant and Antimicrobial Properties :
- Artobiloxanthone, isolated from Artocarpus elasticus, has been shown to possess significant scavenging activity and broad-spectrum antimicrobial activities against various bacterial strains. Notably, it displayed strong cytotoxic activity against human breast cancer cells without being toxic to normal liver cells (Ramli et al., 2016).
Cancer Research :
- A xanthone compound from Artocarpus obtusus induced apoptosis in MCF7 breast cancer cells through NF-κB and Bcl2/Bax signaling pathways, involving caspases (Mohan et al., 2012).
- Artoindonesianin P, a prenylated flavone from Artocarpus lanceifolius, along with artobiloxanthone, exhibited significant cytotoxicity against murine P388 leukemia cells (Hakim et al., 2002).
Tyrosinase Inhibitory Activities :
- Pyranocycloartobiloxanthone A from Artocarpus obtusus showed strong free radical scavenging, antibacterial activity against specific strains, and potent tyrosinase inhibitory activity (Hashim et al., 2012).
Bioactive Prenylated Flavonoids :
- Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando, including artobiloxanthone, have shown DNA strand-scission activity and cytotoxicity in cancer research (Seo et al., 2003).
Bioprospection and Ethnopharmacology :
- Ethnopharmacological relevance and bioprospection studies have identified various Artocarpus species, including those containing artobiloxanthone, as potential sources for the development of new therapeutic agents (Ribeiro et al., 2014).
properties
CAS RN |
121748-25-2 |
---|---|
Product Name |
Artobiloxanthoe |
Molecular Formula |
C25H22O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one |
InChI |
InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3 |
InChI Key |
ZIYAGIMFLYOZDS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
Canonical SMILES |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
melting_point |
162-164°C |
physical_description |
Solid |
synonyms |
artobiloxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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